molecular formula C9H12ClN3 B1312589 1-(3-Chloropyridin-2-yl)piperazine CAS No. 87394-55-6

1-(3-Chloropyridin-2-yl)piperazine

Cat. No. B1312589
Key on ui cas rn: 87394-55-6
M. Wt: 197.66 g/mol
InChI Key: HLCPXCHNWZGOMT-UHFFFAOYSA-N
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Patent
US07994167B2

Procedure details

Piperazine (15 g, 174 mmol) was dissolved in dimethyl sulphoxide (309 g) and to this was added 2,3-dichloropyridine (23.4 g, 158 mmol). The reaction mixture was stirred for 60 h at 110° C. Portions of saturated aqueous sodium hydrogencarbonate solution (overall 250 ml) were added to the reaction mixture and the precipitate produced was drawn off. The filtrate was extracted several times with ethyl acetate (150 ml each time) and the cleaned organic phase was dried and the solvent was removed under vacuum. The residue was distilled at 2×10−1 mbar. The product was obtained at an overhead temperature of 95° C. and a bottom temperature of 155° C. Yield: 9.6 g (28% of the theoretical amount).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
309 g
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=1.C(=O)([O-])O.[Na+]>CS(C)=O>[Cl:14][C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
309 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 60 h at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate produced
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted several times with ethyl acetate (150 ml each time)
CUSTOM
Type
CUSTOM
Details
the cleaned organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 2×10−1 mbar
CUSTOM
Type
CUSTOM
Details
The product was obtained at an overhead temperature of 95° C.
CUSTOM
Type
CUSTOM
Details
a bottom temperature of 155° C

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
Smiles
ClC=1C(=NC=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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